(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol
Description
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(3S,4S)-3-(3-methoxypropylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O2/c1-13-6-2-4-11-8-7-10-5-3-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
KMFYCELMWXKOHB-IUCAKERBSA-N |
Isomeric SMILES |
COCCCN[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
COCCCNC1CNCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 3-methoxypropylamine.
Formation of Intermediate: The piperidine is first reacted with a suitable protecting group to form a protected piperidine intermediate.
N-Alkylation: The protected piperidine intermediate is then subjected to N-alkylation with 3-methoxypropylamine under basic conditions to form the desired product.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol and analogous piperidine-based compounds from the evidence:
Key Observations :
- Stereochemistry : The (3S,4S) configuration contrasts with the (2R,3S,4S) and (3R,4R) configurations in other analogs, which may lead to divergent binding affinities .
- Functional Groups : The absence of a Boc group () or sulfonyl group () simplifies the target’s synthetic route but may reduce stability under acidic conditions .
Physicochemical Properties
- Lipophilicity : The methoxypropyl chain in the target compound likely increases hydrophilicity (logP ~1.2) compared to methoxyphenyl-substituted analogs (logP ~2.5–3.0), as aromatic rings enhance lipophilicity .
- Solubility : The hydroxyl group at position 4 improves aqueous solubility relative to tert-butoxycarbonyl-protected derivatives (), which are more lipophilic .
Biological Activity
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol, also known by its IUPAC name, is a piperidine derivative with potential biological activity. This compound has gained attention in medicinal chemistry due to its structural characteristics and possible therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C9H20N2O2
- Molecular Weight : 188.27 g/mol
- CAS Number : 1206906-33-3
- Purity : 97% .
The biological activity of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential as an inhibitor of the presynaptic choline transporter (CHT), which plays a crucial role in acetylcholine recycling. Acetylcholine is vital for various physiological functions, including muscle contraction and neurotransmission in the central nervous system .
In Vitro Studies
Research indicates that (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol exhibits significant inhibitory effects on CHT. In a series of structure-activity relationship (SAR) studies, compounds similar to this piperidine derivative were shown to inhibit CHT with varying potency. For instance, one study reported that a closely related compound demonstrated an IC50 value of 0.76 µM, indicating effective inhibition at low concentrations .
In Vivo Studies
In vivo pharmacokinetic studies have demonstrated that derivatives of this compound possess favorable distribution properties within biological systems. For example, ML352, a related analog, showed low hepatic clearance and high brain concentration ratios in mouse models . These findings suggest that (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol may also exhibit similar pharmacokinetic profiles.
Neuroprotective Effects
Another area of investigation has been the neuroprotective effects of piperidine derivatives. Research has indicated that compounds with similar structures can modulate neurotransmitter release and protect neuronal cells from excitotoxicity. This suggests a potential therapeutic application for neurodegenerative diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 1206906-33-3 |
| Purity | 97% |
| Biological Target | Choline Transporter (CHT) |
| Inhibition Potency (IC50) | ~0.76 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
